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Compound of Interest

Compound Name: YM-264

Cat. No.: B166733

An in-depth analysis of the 2-(3-Pyridyl)thiazolidine-4-carboxamide class of Platelet-Activating
Factor (PAF) antagonists, focusing on the core structural requirements for potent in vitro and in
Vivo activity.

This technical guide provides a detailed examination of the structure-activity relationship (SAR)
for YM-264, a potent and orally active Platelet-Activating Factor (PAF) antagonist. Designed for
researchers, scientists, and drug development professionals, this document summarizes key
guantitative data, outlines experimental methodologies, and visualizes relevant biological
pathways and workflows to facilitate a comprehensive understanding of this important class of
compounds.

Core Structure and Pharmacological Profile

YM-264, identified as 1-(3-methyl-3-phenylbutyl)-4-[2-(3-pyridyl)thiazolidine-4-
carbonyl]piperazine, emerged from a series of 2-(3-pyridyl)thiazolidine-4-carboxamides
designed to antagonize the effects of PAF, a potent lipid mediator involved in a variety of
inflammatory and allergic responses. The core scaffold of these compounds consists of a 2-(3-
pyridyl)thiazolidine-4-carboxamide moiety linked to a piperazine ring, which is further
substituted at the N4 position. The exploration of substituents on the piperazine ring has been a
key focus in elucidating the SAR of this series.

Structure-Activity Relationship (SAR) Analysis
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The development of YM-264 and its analogs has revealed critical structural features that
govern their PAF antagonistic activity. The primary research in this area has focused on
modifications of the substituent at the N4 position of the piperazine ring, starting from a 3-

phenylpropyl group.

Quantitative SAR Data

The following tables summarize the in vitro and in vivo PAF antagonistic activities of YM-264
and its key analogs. The in vitro activity is represented by the IC50 value for the inhibition of
PAF-induced rabbit platelet aggregation, while the in vivo activity is represented by the ED50
value for the inhibition of PAF-induced lethality in mice.
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R Group In Vitro PAF In Vivo PAF

Compound (Substituent at N4 Antagonism (IC50, Antagonism (ED50,
of Piperazine) nM) mgl/kg, p.o.)

3X 3-Phenylpropyl 160 >100

3aa 3-Phenylbutyl 38 2.5

3ab 4-Phenylbutyl 130 10
2-Methyl-3-

3ac 22 13
phenylpropyl
3-(4-

3ad 140 >100
Fluorophenyl)propyl
3-(4-

3ae 150 >100
Methoxyphenyl)propyl

3af 3-Cyclohexylpropyl 330 >100

3ag 3-Phenyl-2-propenyl 190 >100

3ah 2-Phenoxyethyl 290 >100

3ai 2-Phenylethyl 230 >100

3aj 4-Phenylbenzyl 120 10

3ak 3,3-Diphenylpropyl 18 0.83
3-Methyl-3-

YM-264 (3al) 7.4 0.26
phenylbutyl

3am 3-Ethyl-3-phenylpentyl 12 0.42
1-Methyl-1-

3an 48 5.2
phenylethyl

Experimental Protocols

The quantitative data presented in this guide were primarily generated through two key assays:
an in vitro platelet aggregation assay and an in vivo PAF-induced lethality assay.
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In Vitro Assay: Inhibition of PAF-Induced Rabbit Platelet
Aggregation

This assay determines the concentration of a test compound required to inhibit PAF-induced
aggregation of rabbit platelets by 50% (IC50).

Methodology:
o Preparation of Washed Rabbit Platelets:

o Blood is collected from the carotid artery of male Japanese white rabbits into a syringe
containing a 3.8% sodium citrate solution.

o Platelet-rich plasma (PRP) is obtained by centrifugation of the blood at 150 x g for 10
minutes.

o Platelets are then pelleted from the PRP by centrifugation at 800 x g for 10 minutes.

o The platelet pellet is washed twice with a Ca2+-free Tyrode's solution containing 0.25%
bovine serum albumin and 5 mM HEPES buffer (pH 7.4).

o The final platelet suspension is prepared in Tyrode's solution containing 1 mM CacClI2 to a
concentration of 5 x 1078 platelets/mL.

o Platelet Aggregation Assay:

o

Platelet aggregation is measured turbidimetrically using a platelet aggregometer.

[¢]

A 200 puL aliquot of the washed platelet suspension is pre-incubated with various
concentrations of the test compound or vehicle for 2 minutes at 37°C with stirring.

[¢]

Aggregation is initiated by the addition of PAF at a final concentration of 1 nM.

[¢]

The maximum aggregation response is recorded, and the IC50 value is calculated from
the concentration-response curve.
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In Vivo Assay: Inhibition of PAF-Induced Lethality in
Mice
This assay assesses the ability of a test compound to protect mice from a lethal dose of PAF

when administered orally (p.o.). The effective dose protecting 50% of the animals (ED50) is
determined.

Methodology:

Animal Model:

o Male ICR mice (5-6 weeks old) are used for the study.

Drug Administration:

o Test compounds are suspended in a 0.5% methylcellulose solution and administered
orally to groups of mice.

o Control animals receive the vehicle only.

PAF Challenge:

o One hour after the oral administration of the test compound or vehicle, a lethal dose of
PAF (100 pg/kg) is injected intravenously.

Endpoint and Data Analysis:
o The number of surviving mice is recorded 24 hours after the PAF injection.
o The ED50 value is calculated using a probit analysis method.

Visualizations

To further illustrate the concepts discussed, the following diagrams have been generated using
the DOT language.

Signaling Pathway
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PAF Receptor Signaling Pathway

Experimental Workflows
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Experimental Assay Workflows

Conclusion
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The structure-activity relationship of the 2-(3-pyridyl)thiazolidine-4-carboxamide series of PAF
antagonists is well-defined, with YM-264 representing a highly potent and orally active lead
compound. The key to its high activity lies in the substitution at the N4 position of the
piperazine ring, specifically the 3-methyl-3-phenylbutyl group. This guide provides the essential
data and methodologies for researchers working on the development of novel PAF antagonists
based on this scaffold. The provided visualizations of the signaling pathway and experimental
workflows serve as a quick reference for understanding the mechanism of action and the
evaluation process for these compounds.

 To cite this document: BenchChem. [The Structure-Activity Relationship of YM-264: A
Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b166733#ym-264-structure-activity-relationship]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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